beta-Acetyldigoxin

Description

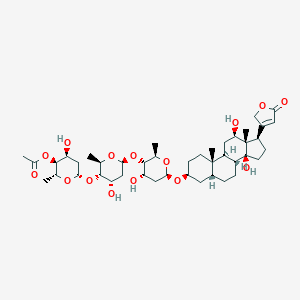

Structure

2D Structure

Propriétés

IUPAC Name |

[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O15/c1-20-38(55-23(4)44)30(45)17-36(53-20)57-40-22(3)54-37(18-32(40)47)58-39-21(2)52-35(16-31(39)46)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(48)42(6)27(10-12-43(28,42)50)24-13-34(49)51-19-24/h13,20-22,25-33,35-40,45-48,50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREAGDHHMSOWKZ-DXJNJSHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201760 | |

| Record name | beta-Acetyldigoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5355-48-6 | |

| Record name | β-Acetyldigoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5355-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Acetyldigoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Acetyldigoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Card-20(22)-enolide, 3-[(O-4-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ACETYLDIGOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7K44M64CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Beta-Acetyldigoxin: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-acetyldigoxin, a cardiac glycoside derived from the leaves of the digitalis plant. As a derivative of digoxin, it shares a similar mechanism of action and therapeutic applications but possesses distinct pharmacokinetic properties. This document details its chemical structure, physicochemical and pharmacological properties, analytical methodologies for its quantification, and the key signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

This compound is a semi-synthetic derivative of digoxin, characterized by the presence of an acetyl group at the C-4''' position of the terminal digitoxose sugar. This structural modification influences its lipophilicity and subsequent absorption from the gastrointestinal tract.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate | [1] |

| Molecular Formula | C43H66O15 | [1][2][3][4][5] |

| Molecular Weight | 822.98 g/mol | [2][3][4][5] |

| CAS Number | 5355-48-6 | [1][2][3][4] |

| Appearance | White solid | [6] |

| Melting Point | 271-273°C | [3] |

| Solubility | Practically insoluble in water, sparingly soluble in methylene chloride, slightly soluble in ethanol (96 per cent).[2][3] | |

| pKa (Predicted) | 13.41 ± 0.70 | [3] |

| LogP | 2.00 | [7] |

Pharmacological Properties

This compound is a prodrug that is rapidly and almost completely deacetylated to digoxin in the intestinal mucosa and liver.[8] Therefore, its pharmacodynamic effects are attributable to digoxin.

Mechanism of Action

The primary mechanism of action of this compound, through its active metabolite digoxin, is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in the cell membranes of cardiac myocytes.[8][9][10] This inhibition leads to a cascade of events:

-

Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump results in an accumulation of intracellular sodium ions.[10]

-

Increased Intracellular Calcium: The increased intracellular sodium concentration alters the activity of the sodium-calcium exchanger (NCX), leading to a decrease in calcium extrusion and an increase in intracellular calcium concentration.[9][10]

-

Enhanced Contractility: The elevated intracellular calcium levels enhance the contractility of the cardiac muscle (a positive inotropic effect) by increasing the amount of calcium available for binding to troponin C.[9][10]

Additionally, this compound exhibits a parasympathomimetic effect, which slows the heart rate (negative chronotropic effect) and conduction through the atrioventricular (AV) node (negative dromotropic effect).[8][10]

Mechanism of action of this compound.

Pharmacokinetics

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Description | Reference(s) |

| Absorption | Orally administered this compound is well absorbed. Bioavailability from tablets is approximately 77.7-91.2%, and from an oral solution is around 84.5-93.8%.[11][12] It is almost completely absorbed when administered in an alcoholic solution (94%).[12] | |

| Distribution | As a prodrug, its distribution is linked to its conversion to digoxin, which is widely distributed in tissues, particularly binding to cardiac muscle.[8] | |

| Metabolism | This compound is rapidly and extensively hydrolyzed to its active metabolite, digoxin.[8] | |

| Excretion | The elimination of the active metabolite, digoxin, is primarily through renal excretion.[8] |

Therapeutic Effects

This compound is indicated for the treatment of chronic heart failure and certain cardiac arrhythmias, such as atrial fibrillation.[9][13] Its positive inotropic effect improves cardiac output in heart failure, while its negative chronotropic and dromotropic effects help to control the ventricular rate in atrial fibrillation.[8][9]

Adverse Effects

The adverse effects of this compound are consistent with those of digoxin and are often dose-related due to its narrow therapeutic index.[8] Common side effects include gastrointestinal disturbances (nausea, vomiting), neurological symptoms (dizziness, headache), and cardiac arrhythmias.[9]

Experimental Protocols

Quantification of this compound in Active Pharmaceutical Ingredient (API) by RP-HPLC

This method is suitable for the determination of this compound in bulk drug substance and for stability studies.[7]

Instrumentation and Conditions:

-

HPLC System: Agilent Technologies 1200 series or equivalent with a photodiode array detector.[7]

-

Column: C18 (4.6 x 250 mm, 5 µm).[7]

-

Mobile Phase: Water: Acetonitrile (65:35 v/v).[7]

-

Flow Rate: 1.5 ml/min.[7]

-

Detection Wavelength: 225 nm.[7]

-

Retention Time: Approximately 9.2 minutes.[7]

Method Validation:

-

Linearity: The method is linear in the range of 31.25-500 µg/ml (R² = 0.9995).[7]

-

Accuracy: Mean percent recovery is 101.02%.[7]

-

Limit of Detection (LOD): 0.289 µg/ml.[7]

-

Limit of Quantification (LOQ): 0.965 µg/ml.[7]

Forced Degradation Studies: Forced degradation analysis can be performed under acidic, alkaline, oxidative, and photolytic stress conditions to demonstrate the stability-indicating nature of the method.[7]

RP-HPLC analysis workflow.

Quantification of Digoxin (Active Metabolite) in Biological Samples

Due to the rapid conversion of this compound to digoxin, methods for quantifying digoxin in biological matrices such as blood, plasma, or urine are essential for pharmacokinetic studies. Various HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for this purpose.[14][15][16]

General Protocol Outline (LC-MS/MS):

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of digoxin in unknown samples from the calibration curve.

-

Signaling Pathways

The primary signaling pathway modulated by this compound is the inhibition of Na+/K+-ATPase. However, research into cardiac glycosides has revealed their influence on other signaling pathways, particularly in the context of cancer and antiviral research.

-

STAT1 Activation: Cardiac glycosides can reduce the phosphorylation-mediated stabilization of STAT1, a transcriptional regulator of IDO1 expression, which is an immune checkpoint protein.[2]

-

Autophagy and Apoptosis: In cancer cells, cardiac glycosides can induce autophagy followed by apoptosis, and these effects are dependent on the Na+/K+-ATPase.[1][3]

-

Src-NFκB Signaling: The antiviral activity of cardiac glycosides has been linked to the activation of tyrosine kinase (Src) and subsequent modulation of NFκB signaling.[4]

Downstream signaling pathways.

References

- 1. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 5355-48-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]

- 9. What is Acetyldigoxin used for? [synapse.patsnap.com]

- 10. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 11. [Absolute bioavailability of this compound from tablets and drops in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Bioavailability of this compound and digoxin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Clinical testing of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Beta-Acetyldigoxin on Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which beta-acetyldigoxin, a cardiac glycoside, exerts its effects through the inhibition of the Na+/K+-ATPase enzyme. The document details the binding kinetics, downstream signaling cascades, and quantitative measures of inhibition, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

This compound is a prodrug that is deacetylated to its active form, digoxin, in the intestinal mucosa.[1] Digoxin's primary molecular target is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[2][3]

The canonical mechanism of action involves the following key steps:

-

Binding to the α-subunit: Digoxin binds to a specific site on the extracellular domain of the α-subunit of the Na+/K+-ATPase.[4][5] This binding is highly specific and is antagonized by extracellular potassium ions (K+).[6]

-

Inhibition of Ion Pumping: The binding of digoxin locks the enzyme in a phosphorylated conformation, thereby inhibiting its pumping activity. This leads to a cessation of the transport of three Na+ ions out of the cell and two K+ ions into the cell.[4]

-

Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase results in a progressive increase in the intracellular concentration of Na+ ions.[2][7][8]

-

Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This leads to a reduced efflux and/or increased influx of calcium (Ca2+) ions, resulting in a net increase in the intracellular Ca2+ concentration.[2][9]

-

Enhanced Cardiac Contractility: In cardiac myocytes, the increased intracellular Ca2+ concentration enhances the contractility of the heart muscle (a positive inotropic effect) by increasing the amount of Ca2+ available for binding to troponin C during excitation-contraction coupling.[2][9]

Quantitative Data on Na+/K+-ATPase Inhibition

The inhibitory potency of digoxin, the active metabolite of this compound, has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Half-maximal Inhibitory Concentration (IC50) of Digoxin

| Cell Line | IC50 (nM) | Reference |

| MDA-MB-231 (human breast cancer) | ~164 | [7] |

| A549 (human lung cancer) | 40 | [7] |

| Vero (monkey kidney epithelial) | 170 (for MERS-CoV activity) |

Table 2: Dissociation Constants (KD) of this compound for Na+/K+-ATPase Isoforms

| Isoform | Condition | KD (nM) | Reference |

| α1β1 | - K+ | No significant difference from other isoforms | [10] |

| α1β1 | + K+ | Higher KD (lower affinity) compared to α3 | [10][11] |

| α2β1 | - K+ | No significant difference from other isoforms | [10] |

| α3β1 | - K+ | No significant difference from other isoforms | [10] |

| α3β1 | + K+ | Lower KD (higher affinity) compared to α1 | [10][11] |

Downstream Signaling Pathways

Beyond its direct impact on ion transport, the binding of cardiac glycosides to Na+/K+-ATPase can trigger intracellular signaling cascades, a function independent of the enzyme's pumping activity. The Na+/K+-ATPase can act as a signal transducer.[12]

Key signaling pathways activated by cardiac glycoside binding include:

-

Src/EGFR/Ras/Raf/MEK/ERK Pathway: Binding of a cardiac glycoside can lead to the activation of the non-receptor tyrosine kinase Src.[5][12] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), which in turn initiates the Ras/Raf/MEK/ERK signaling cascade.[5][12] This pathway is implicated in cell growth and proliferation.

-

NF-κB Activation: The activation of the MEK/ERK pathway can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5]

-

STAT1 Activation Reduction: In some cancer cells, treatment with cardiac glycosides has been shown to reduce the phosphorylation-mediated stabilization of STAT1, a key transcriptional regulator of immune checkpoint proteins like IDO1.[7][8]

Experimental Protocols

The study of this compound's effect on Na+/K+-ATPase involves several key experimental methodologies.

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol:

-

Enzyme Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a tissue of interest (e.g., brain cortex, heart muscle) or use purified recombinant enzyme.[13][14]

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, KCl, and NaCl.[15]

-

Incubation: Add the enzyme preparation to the reaction buffer with and without the inhibitor (this compound/digoxin) and pre-incubate at 37°C for 5 minutes.[15] To determine the specific Na+/K+-ATPase activity, a parallel reaction is run in the presence of a saturating concentration of ouabain, a specific Na+/K+-ATPase inhibitor.

-

Initiation: Start the reaction by adding ATP to the mixture and incubate for a defined period (e.g., 15-20 minutes) at 37°C.[15][16]

-

Termination: Stop the reaction by adding an acid solution, such as perchloric acid or a solution provided in a commercial kit.[16]

-

Quantification of Pi: Measure the liberated Pi using a colorimetric method, such as the malachite green assay.[14] The absorbance is read at a wavelength between 590-660 nm.[13]

-

Calculation: The specific Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The inhibitory effect of this compound is then determined by comparing the activity in its presence to the control.

This assay measures the ion pumping function of Na+/K+-ATPase by using the radioactive potassium analog, 86Rb+.

Protocol:

-

Cell Culture: Grow cells of interest (e.g., IEC-18) to confluence on permeable supports.[15]

-

Treatment: Treat the cells with this compound at various concentrations for a specified duration.

-

Uptake Reaction: Initiate the uptake by adding a reaction mixture containing 86Rb+ (~1 μCi/well) to the basolateral side of the cells and incubate for 15 minutes. A parallel experiment is conducted in the presence of ouabain to determine the specific Na+/K+-ATPase-mediated uptake.[15]

-

Termination: Stop the reaction by adding ice-cold MgCl2 and wash the cells multiple times.[15]

-

Lysis and Scintillation Counting: Lyse the cells with NaOH and measure the incorporated radioactivity using a scintillation counter.[15]

-

Analysis: The Na+/K+-ATPase-mediated uptake is calculated as the difference between the total uptake and the ouabain-insensitive uptake. The effect of this compound is then assessed.

This technique is used to quantify the amount of Na+/K+-ATPase α-subunit protein in cell or tissue lysates.

Protocol:

-

Protein Extraction: Prepare protein lysates from cells or tissues treated with or without this compound.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[15]

-

Immunoblotting:

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in Na+/K+-ATPase expression.

References

- 1. β-Acetyldigoxin – Wikipedia [de.wikipedia.org]

- 2. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

- 6. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biased Effect of Cardiotonic Steroids on Na/K-ATPase–Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

beta-acetyldigoxin molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-acetyldigoxin, a cardiac glycoside derived from the foxglove plant Digitalis lanata, is a crucial therapeutic agent in the management of heart failure and certain cardiac arrhythmias. Its primary mechanism of action involves the targeted inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in myocardial cells. This inhibition leads to a cascade of intracellular events culminating in an increased force of cardiac contraction, known as a positive inotropic effect. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and relevant experimental protocols for the study of this compound, tailored for professionals in research and drug development.

Core Molecular and Physical Properties

This compound is characterized by a specific molecular structure that dictates its pharmacological activity. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C43H66O15 |

| Molecular Weight | 822.98 g/mol |

Mechanism of Action: Signaling Pathway

The primary therapeutic effect of this compound is achieved through its interaction with the Na+/K+-ATPase pump in the plasma membrane of cardiac muscle cells (cardiomyocytes). The binding of this compound to this enzyme initiates a signaling cascade that ultimately enhances the contractility of the heart.

Experimental Protocols

Quantification of this compound in Biological Samples using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the determination of this compound in biological matrices such as plasma or serum.

Workflow:

Methodology:

-

Sample Preparation:

-

To 1 mL of plasma or serum, add an internal standard.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm or by mass spectrometry for higher sensitivity and specificity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound.

-

Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Na+/K+-ATPase Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on the activity of the Na+/K+-ATPase enzyme.

Workflow:

Methodology:

-

Enzyme Preparation:

-

Isolate membrane fractions rich in Na+/K+-ATPase from a suitable source (e.g., porcine or canine kidney medulla).

-

-

Assay Procedure:

-

Pre-incubate the enzyme preparation with various concentrations of this compound in a buffer containing MgCl2, NaCl, and KCl.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., the Fiske-Subbarow method).

-

-

Data Analysis:

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

-

Conclusion

This compound remains a cornerstone in the pharmacological management of cardiac conditions. A thorough understanding of its molecular characteristics, mechanism of action, and appropriate experimental methodologies is paramount for researchers and drug developers. The protocols and data presented in this guide provide a solid foundation for further investigation and development in the field of cardiac glycoside therapeutics.

An In-depth Technical Guide to beta-Acetyldigoxin (CAS: 5355-48-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta-acetyldigoxin, a cardiac glycoside derived from the acetylation of digoxin. With the CAS Number 5355-48-6, this compound has been utilized in the management of heart failure and certain cardiac arrhythmias. This document collates essential physicochemical data, details experimental methodologies for its synthesis and characterization, and elucidates its primary mechanism of action through the inhibition of the Na+/K+-ATPase pump and subsequent signaling cascades. All quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding for research and development purposes.

Physicochemical Properties

This compound is a white, odorless, crystalline powder with a bitter taste.[1] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and formulation development.

| Property | Value | Source |

| Molecular Formula | C43H66O15 | [2][3] |

| Molecular Weight | 822.98 g/mol | [2][3][4] |

| Melting Point | 271-273 °C | [2] |

| Boiling Point (estimate) | 681.03 °C | [2] |

| Density (estimate) | 1.1139 g/cm³ | [2] |

| pKa (predicted) | 13.41 ± 0.70 | [2] |

| Solubility | Practically insoluble in water; sparingly soluble in methylene chloride; slightly soluble in ethanol (96%).[2] | [2] |

| Storage Temperature | -20°C Freezer | [2] |

Experimental Protocols

Synthesis and Purification of this compound

The following protocol is based on the partial acetylation of digoxin.

2.1.1. Synthesis Workflow

References

In-depth Technical Guide: Beta-Acetyldigoxin Biotransformation and Metabolic Pathways In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-acetyldigoxin is a cardiac glycoside used in the management of heart failure and certain cardiac arrhythmias. As a derivative of digoxin, it functions as a prodrug, exhibiting enhanced lipophilicity and improved oral bioavailability. Understanding its biotransformation and metabolic fate is critical for optimizing therapeutic efficacy and minimizing the risk of toxicity, given the narrow therapeutic index of cardiac glycosides. This guide provides a comprehensive overview of the in vivo metabolic pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Biotransformation and Metabolic Pathways

The in vivo journey of this compound is characterized by a primary activation step followed by the metabolic pathways established for its active metabolite, digoxin. The biotransformation can be broadly categorized into three main stages: deacetylation, subsequent metabolism of digoxin, and the role of transporters.

Deacetylation: The Primary Activation Step

Upon oral administration, this compound is rapidly absorbed from the gastrointestinal tract. The primary and most significant biotransformation event is the hydrolysis of the acetyl group from the terminal digitoxose sugar moiety. This deacetylation process converts this compound into its pharmacologically active form, digoxin. This conversion is largely completed during its passage through the intestinal wall. Studies have shown that after intraduodenal administration of radiolabeled this compound, the vast majority of the compound found in the portal vein blood is digoxin.

A minor pathway that can occur in the duodenum is the isomerization of a small fraction of this compound to alpha-acetyldigoxin.

Metabolism of the Active Moiety: Digoxin

Once converted to digoxin, the molecule undergoes further metabolism, although a significant portion is excreted unchanged. The metabolism of digoxin is complex and involves several pathways, including hydrolysis of the sugar chain, reduction of the lactone ring, and conjugation reactions.

-

Hydrolysis: The trisaccharide side chain of digoxin can be sequentially cleaved, leading to the formation of digoxigenin-bisdigitoxoside, digoxigenin-monodigitoxoside, and the aglycone, digoxigenin.

-

Reduction: A key metabolic pathway, particularly in a subset of the population, is the reduction of the unsaturated lactone ring of digoxin to form dihydrodigoxin. This reaction is catalyzed by the gut bacterium Eubacterium lentum and results in a cardio-inactive metabolite.

-

Conjugation: Digoxin and its metabolites can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to form more polar and readily excretable compounds. While the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for digoxin glucuronidation in humans are not definitively established, studies on similar compounds suggest the involvement of the UGT1A and UGT2B families.

Role of P-glycoprotein

This compound, like digoxin, is a substrate of the efflux transporter P-glycoprotein (P-gp), which is expressed in various tissues including the intestines, kidneys, and liver. P-gp can actively transport this compound back into the intestinal lumen, thereby limiting its net absorption. This interaction is a key determinant of its bioavailability and a site for potential drug-drug interactions with P-gp inhibitors or inducers.

Quantitative Data on Metabolites and Pharmacokinetics

The following tables summarize the available quantitative data on the bioavailability and excretion of this compound and its primary active metabolite, digoxin. It is important to note that comprehensive mass balance studies specifically for this compound are limited in the public domain; therefore, data for digoxin are included to provide a more complete picture of the metabolic fate.

Table 1: Bioavailability of this compound and Digoxin

| Formulation | Mean Bioavailability (%) | Reference |

| This compound (alcoholic solution) | 94% | [1] |

| This compound (tablets) | 81% | [1] |

| Digoxin (alcoholic solution) | 79.2% | [1] |

| Digoxin (tablets) | 63.5% | [1] |

Table 2: Urinary Excretion of Digoxin and its Metabolites after Oral Administration of Digoxin

| Compound | Mean Urinary Excretion (% of Dose) | Reference |

| Digoxin | 51.5 ± 11.4 | [2] |

| Dihydrodigoxin | 4.5 ± 3.9 | [2] |

| Digoxigenin bisdigitoxoside | 1.9 ± 0.1 | [2] |

| Polar Metabolites (including conjugates) | 5.5 ± 3.8 | [2] |

| Other Metabolites | 1.3 ± 0.6 | [2] |

| Total Recovery in Urine | 65.7 ± 1.98 | [2] |

Table 3: Fecal Excretion after Oral Administration of Digoxin

| Excreta | Mean Recovery of Total Radioactivity (% of Dose) | Reference |

| Feces | 31.6 ± 7.6 | [2] |

Experimental Protocols

Analysis of this compound and Metabolites by HPLC-MS/MS

This method is suitable for the quantitative determination of this compound, digoxin, and its major metabolites in biological matrices such as plasma and urine.

-

Sample Preparation (Solid Phase Extraction - SPE):

-

To 1 mL of plasma or urine, add an internal standard (e.g., digitoxigenin).

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[3][4]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

-

Radioimmunoassay (RIA) for Digoxin and Metabolites

RIA is a sensitive method for the quantification of digoxin in serum or plasma.

-

Principle: The assay is based on the competitive binding of radiolabeled digoxin (e.g., ³H-digoxin) and unlabeled digoxin (from the sample) to a limited number of anti-digoxin antibody binding sites. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled digoxin in the sample.

-

Procedure:

-

Pipette patient serum or plasma, digoxin standards, and controls into respective tubes.

-

Add a known amount of ³H-digoxin to each tube.

-

Add the anti-digoxin antibody solution to initiate the competitive binding reaction.

-

Incubate at room temperature.

-

Separate the antibody-bound digoxin from the free digoxin. This can be achieved by adding dextran-coated charcoal, which adsorbs the free digoxin.

-

Centrifuge the tubes to pellet the charcoal.

-

Decant the supernatant containing the antibody-bound ³H-digoxin into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the digoxin standards.

-

Determine the digoxin concentration in the patient samples from the standard curve.[5]

-

Visualizations

Conclusion

The biotransformation of this compound is a critical aspect of its pharmacology, primarily involving its conversion to the active drug, digoxin. The subsequent metabolism of digoxin is multifaceted, with significant inter-individual variability influenced by factors such as gut microbiota and the activity of drug transporters like P-glycoprotein. A thorough understanding of these pathways and the ability to accurately quantify the parent drug and its metabolites are essential for the safe and effective use of this compound in clinical practice and for the development of new cardiac glycoside therapies. Further research to definitively identify the specific UGT isoforms involved in digoxin conjugation would provide a more complete understanding of its metabolic clearance.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacokinetics of digoxin and main metabolites/derivatives in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry: An HPLC-MS/MS Assay Method for the Determination of Digoxin in Human Plasma and Urine - Almac [almacgroup.com]

- 4. almacgroup.com [almacgroup.com]

- 5. tech.snmjournals.org [tech.snmjournals.org]

Navigating the Solubility Landscape of Beta-Acetyldigoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of beta-acetyldigoxin, a key cardiac glycoside. Understanding the solubility of this compound in various laboratory solvents is critical for its formulation, delivery, and overall therapeutic efficacy. This document outlines its known solubility characteristics, details standard experimental protocols for solubility determination, and provides a visual workflow for these essential laboratory procedures.

Core Solubility Profile of this compound

This compound, a derivative of digoxin, exhibits a solubility profile that is crucial for its handling and administration in a research and development setting. While precise quantitative data is not extensively available in public literature, a qualitative and semi-quantitative understanding has been established through various pharmacological and chemical manufacturing sources.

The compound is generally characterized as being practically insoluble in aqueous solutions, with slight to sparing solubility in certain organic solvents. This profile is consistent with its steroidal structure, which imparts significant lipophilicity.

Data Presentation: Qualitative and Semi-Quantitative Solubility

The following table summarizes the known solubility of this compound in common laboratory solvents. These descriptions are based on established pharmacopeial definitions.

| Solvent | Type | Solubility Description | Citation |

| Water | Polar Protic | Practically Insoluble | [1][2] |

| Ethanol (96%) | Polar Protic | Slightly Soluble | [1][2] |

| Methylene Chloride | Halogenated | Sparingly Soluble | [1][2] |

| Acetone | Polar Aprotic | Soluble (in reflux) | [2] |

| Chloroform | Halogenated | Soluble (in reflux) | [2] |

| Pyridine | Polar Aprotic | Soluble | [2] |

It is important to note that the solubility in acetone and chloroform is mentioned in the context of manufacturing processes, often under reflux conditions, which would increase the dissolution of the compound.

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound or any active pharmaceutical ingredient (API), standardized experimental protocols are employed. The two primary methods are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The gold standard for determining the true or thermodynamic solubility of a compound is the shake-flask method.[3][4] This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on an orbital shaker) at a constant temperature (typically 37 °C for biorelevance) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[3][5] The presence of undissolved solid should be visually confirmed at the end of this period.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., PTFE).[6]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve with known concentrations of the compound is used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH (for aqueous solutions).

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.[8][9] It typically measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a suitable organic solvent, most commonly dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted and then added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

-

Incubation and Precipitation: The plate is incubated for a shorter period than the shake-flask method (e.g., 1.5-2 hours) with agitation.[9] The formation of a precipitate is monitored.

-

Detection: The amount of precipitate can be measured by various techniques, including nephelometry (light scattering), UV absorbance after filtration, or LC-MS/MS.[8][10]

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Mandatory Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the equilibrium solubility of a compound.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

References

- 1. This compound | 5355-48-6 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. benchchem.com [benchchem.com]

- 7. evotec.com [evotec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. enamine.net [enamine.net]

An In-depth Technical Guide to the Positive Inotropic Effects of Beta-Acetyldigoxin on Myocardial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-acetyldigoxin, a cardiac glycoside derived from the foxglove plant Digitalis lanata, exerts a positive inotropic effect on myocardial cells, enhancing the force of cardiac contraction. This technical guide delineates the core molecular mechanisms, signaling pathways, and experimental methodologies pertinent to understanding this phenomenon. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of ionic events that culminate in increased intracellular calcium availability for the contractile apparatus. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the involved biological processes to serve as a valuable resource for researchers and professionals in the fields of pharmacology and cardiology.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the sarcolemma of myocardial cells.[1][2] this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its pumping function.[3] This inhibition leads to an accumulation of intracellular Na+.

The increased intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger (NCX), which normally functions to extrude calcium (Ca2+) from the cell.[3] The reduced Na+ gradient diminishes the driving force for forward-mode (Ca2+ efflux) operation of the NCX. Consequently, intracellular Ca2+ concentration ([Ca2+]i) rises.[3] This elevation in cytosolic Ca2+ leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a more forceful contraction of the myofilaments.[3]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the interaction of this compound with its molecular target and its effect on myocardial contractility.

Table 1: Inhibition of Na+/K+-ATPase by this compound

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 (α1β1 isoform) | 587 ± 135 nM | Human Kidney Membranes |

Table 2: Binding Affinity (KD) of this compound to Human Na+/K+-ATPase Isoforms

| Isoform | KD (nM) in the absence of K+ | KD (nM) in the presence of K+ | Reference |

| α1β1 | No significant isoform specificity | Shows isoform specificity (α1 > α3) | [1] |

| α2β1 | No significant isoform specificity | Not specified | [1] |

| α3β1 | No significant isoform specificity | Shows isoform specificity (α1 > α3) | [1] |

Table 3: Inotropic Effect of this compound

| Concentration | Effect | Experimental System | Reference |

| 10⁻⁶ M | Sharp increase in force | Isolated myocardial contractile protein system | [1] |

Signaling Pathways

The signaling cascade initiated by this compound is primarily linear, leading from Na+/K+-ATPase inhibition to increased myocardial contractility.

Figure 1. Primary signaling pathway of this compound's positive inotropic effect.

While the primary pathway is well-established, some studies suggest the existence of alternative or secondary signaling pathways initiated by cardiac glycosides, although their contribution to the acute inotropic effect is considered minimal. These may involve the generation of reactive oxygen species (ROS) and activation of pathways like the epidermal growth factor receptor (EGFR) - Src kinase pathway.

Experimental Protocols

This section details the methodologies for key experiments to quantify the positive inotropic effects of this compound.

Measurement of Na+/K+-ATPase Activity

Objective: To determine the inhibitory effect of this compound on Na+/K+-ATPase activity.

Methodology: A common method is the NADH-coupled spectrophotometric assay.

-

Preparation of Myocardial Homogenates:

-

Excise myocardial tissue and homogenize in a buffered solution (e.g., Tris-HCl) on ice.

-

Centrifuge the homogenate to pellet cellular debris. The supernatant containing the membrane fraction with Na+/K+-ATPase is used.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

The assay mixture contains pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH in a suitable buffer.

-

The reaction is initiated by the addition of ATP. The hydrolysis of ATP by ATPases produces ADP.

-

PK converts PEP to pyruvate, regenerating ATP from ADP.

-

LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+.

-

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

-

To determine Na+/K+-ATPase specific activity, the reaction is run in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference in the rate of ATP hydrolysis is attributed to Na+/K+-ATPase activity.

-

To determine the IC50 of this compound, the assay is performed with varying concentrations of the drug, and the percentage of inhibition is calculated relative to the control (ouabain-sensitive activity).

-

Figure 2. Experimental workflow for Na+/K+-ATPase activity assay.

Measurement of Intracellular Calcium Concentration

Objective: To visualize and quantify the changes in intracellular Ca2+ concentration in cardiomyocytes upon treatment with this compound.

Methodology: Confocal microscopy with a fluorescent Ca2+ indicator.

-

Cardiomyocyte Isolation and Culture:

-

Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) by enzymatic digestion.

-

Culture the isolated myocytes on laminin-coated coverslips.

-

-

Loading with Ca2+ Indicator:

-

Incubate the cultured cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.

-

Intracellular esterases cleave the AM group, trapping the active dye inside the cell.

-

-

Confocal Imaging:

-

Mount the coverslip with the loaded cells onto the stage of a confocal microscope.

-

Perfuse the cells with a physiological salt solution.

-

Acquire baseline fluorescence images.

-

Introduce this compound at the desired concentration into the perfusion solution.

-

Record time-lapse images to monitor the change in fluorescence intensity, which corresponds to the change in intracellular Ca2+ concentration.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cardiomyocytes.

-

Measure the average fluorescence intensity within each ROI over time.

-

Express the change in fluorescence as a ratio (e.g., F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) to quantify the relative change in [Ca2+]i.

-

Figure 3. Experimental workflow for intracellular calcium imaging.

Measurement of Myocardial Contractility

Objective: To measure the positive inotropic effect of this compound on isolated cardiac muscle preparations.

Methodology: Isolated Langendorff-perfused heart or isolated papillary muscle preparation.

-

Tissue Preparation:

-

Langendorff Heart: Excise the heart from a suitable animal model and cannulate the aorta on a Langendorff apparatus. Retrogradely perfuse the coronary arteries with a warmed, oxygenated physiological salt solution.

-

Papillary Muscle: Dissect a papillary muscle from the ventricle and mount it in an organ bath containing oxygenated physiological salt solution. Attach one end to a fixed hook and the other to a force transducer.

-

-

Experimental Setup:

-

Maintain the preparation at a constant temperature (e.g., 37°C) and stimulate electrically at a fixed frequency (e.g., 1 Hz).

-

Allow the preparation to equilibrate until a stable baseline contractile force is achieved.

-

-

Drug Administration:

-

Introduce this compound into the perfusate or organ bath at increasing concentrations to establish a cumulative concentration-response curve.

-

Allow sufficient time at each concentration for the inotropic effect to reach a steady state.

-

-

Data Acquisition and Analysis:

-

Record the contractile force using the force transducer and a data acquisition system.

-

Measure parameters such as peak developed tension, rate of tension development (+dT/dt), and rate of relaxation (-dT/dt).

-

Express the inotropic effect as a percentage change from the baseline contractile force.

-

Plot the percentage increase in contractile force against the log concentration of this compound to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal effect).

-

Conclusion

This compound enhances myocardial contractility through a well-defined mechanism centered on the inhibition of Na+/K+-ATPase. This action leads to an increase in intracellular calcium, thereby augmenting the force of contraction. The quantitative data on its inhibitory potency and binding affinity provide a basis for understanding its pharmacological profile. The experimental protocols outlined in this guide offer standardized approaches to further investigate the inotropic effects of this compound and other cardiac glycosides. A thorough understanding of these principles is crucial for the continued research and development of therapeutic agents for cardiac conditions.

References

- 1. [Effects of strophanthin K and this compound in vitro on energy transformation of myocardial contractile protein system in toxic-allergic lesions of the cardiac muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0648500B1 - Cardiotrophic composition based on glycosides and beta-adrenostimulants - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cardiac Tissue Studies with Beta-Acetyldigoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-acetyldigoxin is a cardiac glycoside, a class of drugs that have been used for centuries to treat heart conditions.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiomyocyte membranes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[2][3] The increased availability of calcium to the contractile machinery enhances the force of myocardial contraction, an effect known as positive inotropy.[2] These application notes provide detailed protocols for studying the effects of this compound on in vitro cardiac tissue models, a critical tool in cardiovascular drug discovery and safety pharmacology. The use of in vitro models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), offers a more physiologically relevant platform for preclinical drug assessment compared to traditional methods.[4]

Signaling Pathway of this compound

The primary signaling cascade initiated by this compound in cardiomyocytes is the inhibition of the Na+/K+-ATPase pump. This sets off a series of ionic shifts that culminate in enhanced contractility.

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for in vitro studies of this compound and related cardiac glycosides. Due to the limited availability of specific data for this compound, information from its parent compound, digoxin, is included for reference.

Table 1: Effective Concentrations of this compound and Digoxin in In Vitro Cardiac Models

| Compound | In Vitro Model | Effective Concentration | Observed Effect | Reference |

| This compound | Isolated Myocardial Contractile Protein System | 10⁻⁶ M | Increased force of contraction | [5] |

| Digoxin | Sheep Cardiac Purkinje Fibers | 1.25 µM | Induction of delayed afterdepolarizations | [6] |

| Digoxin | Bovine Ventricular Muscle | 5 x 10⁻⁸ - 10⁻⁷ M | Positive inotropic effect | [7] |

Table 2: Effects of Digoxin on Cardiomyocyte Electrophysiology and Calcium Transients (Reference for this compound Studies)

| Parameter | In Vitro Model | Digoxin Concentration | Effect | Reference |

| Action Potential Duration (APD₅₀) | Sheep Cardiac Purkinje Fibers | 1.25 µM | Initial lengthening | [6] |

| Calcium Transient Amplitude | Not Specified | Not Specified | Expected to increase | [2][3] |

| Calcium Transient Decay | Not Specified | Not Specified | Expected to be prolonged | [2][3] |

Experimental Protocols

The following protocols are designed for studying the effects of this compound on 2D and 3D cardiac tissue models.

Protocol 1: Assessment of Contractility in 2D hiPSC-Cardiomyocyte Monolayers

Objective: To measure the effect of this compound on the contractility of a 2D monolayer of hiPSC-CMs.

Materials:

-

hiPSC-CMs (e.g., from a commercial supplier)

-

Culture medium recommended by the cell supplier

-

Fibronectin or other appropriate extracellular matrix coating

-

Multi-well plates (96- or 384-well) with optically clear bottoms

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Automated microscopy system with video capture capabilities (e.g., ImageXpress Micro) or a dedicated contractility analysis system (e.g., IonOptix)

Procedure:

-

Cell Plating:

-

Coat multi-well plates with fibronectin according to the manufacturer's instructions.

-

Plate hiPSC-CMs at a density that allows for the formation of a confluent, spontaneously beating monolayer.

-

Culture the cells for the recommended duration to allow for recovery and maturation.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻⁹ M to 10⁻⁵ M). Include a vehicle control (medium with the same final concentration of DMSO).

-

-

Treatment:

-

Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C and 5% CO₂ for a predetermined time (e.g., 30 minutes for acute effects, or longer for chronic studies).

-

-

Data Acquisition:

-

Place the plate on the automated microscopy system.

-

Acquire videos of the beating cardiomyocytes in each well. Ensure the frame rate is sufficient to capture the contractile motion accurately (e.g., >30 frames per second).

-

-

Data Analysis:

-

Use motion vector analysis software to quantify contractility parameters such as:

-

Beat rate (beats per minute)

-

Contraction amplitude (maximum displacement)

-

Contraction and relaxation velocities

-

-

Compare the parameters from the this compound-treated wells to the vehicle control.

-

Protocol 2: Measurement of Calcium Transients in 2D hiPSC-Cardiomyocyte Monolayers

Objective: To measure the effect of this compound on intracellular calcium transients in hiPSC-CMs.

Materials:

-

hiPSC-CMs cultured as described in Protocol 1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5/6 Assay Kit)

-

Pluronic F-127 (for aiding dye loading)

-

Tyrode's solution or other suitable imaging buffer

-

This compound solutions

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR Tetra) or a fluorescence microscope with a high-speed camera.

Procedure:

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in Tyrode's solution, often with a small amount of Pluronic F-127 to aid in solubilization.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate at 37°C for the time recommended in the dye's protocol (typically 30-60 minutes).

-

Wash the cells with fresh Tyrode's solution to remove excess dye.

-

-

Compound Addition and Data Acquisition:

-

If using a system like the FLIPR, the compound addition and fluorescence reading are automated. Program the instrument to add the this compound solutions and immediately begin kinetic reads.

-

If using a microscope, acquire a baseline fluorescence recording, then carefully add the this compound solutions and continue recording.

-

-

Data Analysis:

-

Analyze the fluorescence intensity traces over time to determine:

-

Calcium transient amplitude (ΔF/F₀)

-

Peak frequency

-

Calcium transient duration (e.g., at 50% or 90% of decay)

-

Rise and decay kinetics

-

-

Compare these parameters between treated and control wells.

-

Protocol 3: Electrophysiological Assessment using Multi-Electrode Arrays (MEAs)

Objective: To measure the effect of this compound on the field potential of hiPSC-CMs.

Materials:

-

hiPSC-CMs

-

MEA plates (e.g., 48-well from Axion BioSystems)

-

MEA recording system

-

This compound solutions

Procedure:

-

Cell Plating:

-

Plate hiPSC-CMs directly onto the MEA plates according to the manufacturer's instructions.

-

Allow the cells to mature and form a functional syncytium that generates spontaneous and stable field potentials.

-

-

Recording and Treatment:

-

Record a baseline field potential for a set period.

-

Add the this compound solutions to the wells.

-

Record the field potentials continuously or at set time points after compound addition.

-

-

Data Analysis:

-

Analyze the field potential waveforms to determine:

-

Beat rate

-

Field potential duration (FPD), an in vitro correlate of the QT interval

-

Spike amplitude

-

Presence of arrhythmias (e.g., early afterdepolarizations)

-

-

Compare the post-treatment data to the baseline recordings and vehicle controls.

-

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cardiac effects of this compound.

Caption: General experimental workflow for in vitro cardiac studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of an in vitro contractility assay using canine ventricular myocytes (Journal Article) | OSTI.GOV [osti.gov]

- 4. Blinded, Multicenter Evaluation of Drug-induced Changes in Contractility Using Human-induced Pluripotent Stem Cell-derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Effects of strophanthin K and this compound in vitro on energy transformation of myocardial contractile protein system in toxic-allergic lesions of the cardiac muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Digoxin-induced delayed afterdepolarizations: biphasic effects of digoxin on action potential duration and the Q-T interval in cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extracellular versus intracellular digoxin action on bovine myocardium, using a digoxin antibody and intracellular glycoside application - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Development of Immunoassays for β-Acetyldigoxin Detection

Introduction

β-acetyldigoxin is a cardiac glycoside, a derivative of digoxin, used in the treatment of congestive heart failure and certain cardiac arrhythmias. Therapeutic drug monitoring of cardiac glycosides is crucial due to their narrow therapeutic index, where sub-therapeutic levels are ineffective and slightly higher levels can be toxic. Immunoassays provide a sensitive, specific, and rapid method for the quantitative determination of such haptens in biological fluids. This document outlines the principles and detailed protocols for the development of immunoassays, specifically competitive ELISA and Lateral Flow Immunoassays, for the detection of β-acetyldigoxin.

Core Principle: The Competitive Immunoassay

Given that β-acetyldigoxin is a small molecule (hapten), it cannot elicit a strong immune response on its own or be simultaneously bound by two different antibodies. Therefore, the most suitable immunoassay format is a competitive assay. In this format, free β-acetyldigoxin in a sample competes with a labeled or immobilized digoxin derivative for a limited number of binding sites on a specific anti-digoxin antibody. The resulting signal is inversely proportional to the concentration of β-acetyldigoxin in the sample.

Part 1: Reagent Preparation and Development

The successful development of an immunoassay for β-acetyldigoxin relies on two critical components: a specific antibody and a hapten-protein conjugate.

1.1 Monoclonal Antibody Production

High-affinity monoclonal antibodies are essential for a sensitive and specific assay.[1][2] Since β-acetyldigoxin is structurally very similar to digoxin, antibodies developed against digoxin often exhibit high cross-reactivity with β-acetyldigoxin.[3][4][5]

-

Immunogen Synthesis: To produce antibodies, the hapten (digoxin) must be conjugated to a large immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). A common method for this conjugation is through periodate oxidation of the terminal digitoxose sugar ring of digoxin, which creates reactive aldehyde groups that can be coupled to the amine groups of the carrier protein.[6][7]

-

Hybridoma Technology: BALB/c mice are immunized with the digoxin-KLH conjugate. Splenocytes from the immunized mice are then fused with myeloma cells to produce hybridomas, which are screened for the production of high-affinity antibodies specific to digoxin.[3] Selected hybridoma clones, such as the DI-22 clone, can be cultured to produce a consistent supply of monoclonal antibodies.

1.2 Synthesis of Hapten-Protein Conjugates

A digoxin-protein conjugate is required not only as an immunogen but also as a key reagent in the assay itself (e.g., as a coating antigen in an indirect ELISA or a labeled conjugate in other formats).

-

Principle: The synthesis involves activating the hapten (digoxin) to create a reactive group that can covalently link to a protein (e.g., BSA or Ovalbumin (OVA)) without significantly altering the epitopes recognized by the antibody.[7]

-

Workflow:

Caption: Workflow for synthesizing a digoxin-protein conjugate.

Part 2: Immunoassay Protocols

2.1 Protocol: Indirect Competitive ELISA

This protocol describes a common and robust method for quantifying β-acetyldigoxin in serum or plasma samples.

A. Principle of Competitive ELISA

Caption: Principle of the indirect competitive ELISA for digoxin detection.

B. Experimental Protocol

-

Coating: Dilute the Digoxin-BSA conjugate to 1-2 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at 37°C.

-

Washing: Repeat the washing step as in B.2.

-

Competition Reaction:

-

Prepare standards of β-acetyldigoxin and patient samples (serum or plasma) diluted in assay buffer.[5][8]

-

In a separate dilution plate, mix 25 µL of standard/sample with 50 µL of anti-digoxin monoclonal antibody (at a pre-optimized dilution). Incubate for 30 minutes at room temperature.

-

Transfer 50 µL of this mixture to the coated and blocked ELISA plate.

-

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.[5][8]

-

Washing: Repeat the washing step as in B.2.

-

Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 30 minutes at 37°C.

-

Washing: Repeat the washing step, but increase to five washes to remove all unbound secondary antibody.

-

Substrate Addition: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark at room temperature for 15 minutes.[8]

-

Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2 M H₂SO₄).[8]

-

Measurement: Read the absorbance at 450 nm (or 405 nm for some substrates) using a microplate reader.[8] The results should be read within a short time frame after adding the stop solution.

2.2 Protocol: Competitive Lateral Flow Immunoassay (LFIA)

This protocol outlines the development of a rapid test strip for qualitative or semi-quantitative detection.

A. Principle of Competitive LFIA

Caption: Principle of a competitive lateral flow immunoassay.

B. Experimental Protocol

-

Reagent Preparation:

-

Gold Nanoparticle (AuNP) Conjugate: Prepare a colloidal gold solution and conjugate it with the anti-digoxin monoclonal antibody.

-

Test Line: Immobilize the Digoxin-BSA conjugate in a narrow line on a nitrocellulose membrane.

-

Control Line: Immobilize a goat anti-mouse IgG antibody downstream from the test line.

-

-

Strip Assembly: Assemble the strip by layering the sample pad, conjugate pad (containing the dried AuNP-antibody conjugate), the prepared nitrocellulose membrane, and an absorbent pad onto an adhesive backing card.

-

Assay Procedure:

-

Apply a defined volume of the sample (e.g., diluted serum) to the sample pad.[7]

-

The liquid sample rehydrates the AuNP-antibody conjugate and flows along the strip via capillary action.

-

-

Interpretation (after 5-10 minutes):

-

Negative Result: If no β-acetyldigoxin is present, the AuNP-antibody conjugate binds to the Digoxin-BSA at the test line, forming a visible red line. It also binds to the control line. Two lines appear.

-

Positive Result: If β-acetyldigoxin is present in the sample, it binds to the AuNP-antibody conjugate. This complex is blocked from binding to the test line. Therefore, no test line appears, or it is visibly fainter. The control line must always appear for the test to be valid.[9]

-

Part 3: Assay Performance and Validation

3.1 Quantitative Data Summary

The performance of a developed immunoassay must be characterized. Key parameters include sensitivity (IC₅₀), detection range, and specificity (cross-reactivity).

| Assay Type/Parameter | Reported Value | Reference |

| Sensitivity (IC₅₀ / LOD) | ||

| Modified ELISA (LOD) | 0.026 µg/mL (26 ng/mL) | [10][11] |

| Immunosensor (LOD) | 0.023 ng/mL | [12] |

| Immunosensor (EC₅₀) | 0.256 ng/mL | [12] |

| Lateral Flow (IC₅₀) | 0.45 ng/mL | [7] |

| Cross-Reactivity (%) | ||

| β-Acetyldigoxin | 84.4% - 100% | [4][5][13] |

| α-Acetyldigoxin | ~100% | [5][8] |

| β-Methyldigoxin | ~100% | [4][5] |

| Lanatoside C | 65.2% | [13] |

| Deslanoside | 85.6% | [13] |

| Digoxigenin-bis-digitoxoside | 108.1% | [13] |

| Digoxigenin-mono-digitoxoside | 141.1% | [13] |

| Digitoxin | 0.019% - 6.8% | [4][5] |

| Spironolactone | < 0.001% | [4][5] |

| Prednisone | < 0.001% | [4][5] |

| Recovery Rates (Spiked Samples) | ||

| Lateral Flow (Serum) | 95.7% - 105.4% | [7] |

3.2 Sample Handling

-

Specimen Type: Serum or plasma collected via standard venipuncture, using tubes with or without anticoagulants like EDTA or heparin.[5][8]

-

Storage: Samples can be stored at 2-8°C for up to 48 hours. For longer-term storage (up to 30 days), samples should be kept at -20°C. Repeated freeze-thaw cycles should be avoided.[5][8]

The development of immunoassays for β-acetyldigoxin is highly feasible, primarily by leveraging the high cross-reactivity of existing anti-digoxin monoclonal antibodies. Both ELISA and lateral flow formats can be developed to provide sensitive and specific detection. The competitive assay principle is paramount for these small molecule haptens. Careful preparation of hapten-protein conjugates and rigorous validation of assay parameters, especially cross-reactivity with other cardiac glycosides and metabolites, are critical for creating a reliable diagnostic tool for therapeutic drug monitoring.

References

- 1. researchgate.net [researchgate.net]

- 2. A selected history and future of immunoassay development and applications in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generation of monoclonal anti-digoxin antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [A simplified radioimmunoassay for digoxin determination using a 125-j-labelled, solid-phase kit (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sceti.co.jp [sceti.co.jp]

- 6. Synthesis and characterization of digoxin-phospholipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Lateral-Flow Immunochromatographic Strip for the Detection of Digoxin in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Digoxin ELISA Kit [ABIN996907] - Serum [antibodies-online.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of enzyme-linked immunosorbent assay (ELISA) based on covalent immobilization of antibody on plate for measurement of digoxin | Acta Biochimica Iranica [abi.tums.ac.ir]

- 12. Immunosensor for Rapid and Sensitive Detection of Digoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]